Tert-butyl 7-oxa-bicyclo[4.1.0]heptan-2-ylcarbamate
Description
Tert-butyl 7-oxa-bicyclo[4.1.0]heptan-2-ylcarbamate is a bicyclic compound featuring a strained bicyclo[4.1.0]heptane core with an oxygen atom at the 7-position (7-oxa) and a tert-butyl carbamate (Boc) group at the 2-position. This structure combines a rigid bicyclic framework with a protective carbamate group, making it a valuable intermediate in medicinal chemistry for drug discovery. The Boc group enhances solubility and stability during synthetic processes, while the oxabicyclo system offers unique stereoelectronic properties for modulating interactions with biological targets .
Properties
Molecular Formula |
C11H19NO3 |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
tert-butyl N-(7-oxabicyclo[4.1.0]heptan-2-yl)carbamate |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(13)12-7-5-4-6-8-9(7)14-8/h7-9H,4-6H2,1-3H3,(H,12,13) |
InChI Key |
LBZGGHFHFFNOON-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC2C1O2 |
Origin of Product |
United States |
Preparation Methods
Construction of the Bicyclic Core
The bicyclic oxabicyclo[4.1.0]heptane framework is commonly synthesized through intramolecular cyclization reactions involving epoxides or halohydrins as precursors. One common approach involves:
- Starting from a cyclohexene or cyclohexanol derivative.
- Formation of an epoxide or oxirane ring at the appropriate position.
- Intramolecular nucleophilic attack leading to ring closure and formation of the fused bicyclic system.
This step is crucial for establishing the rigid bicyclic scaffold that defines the compound's structure and stereochemistry.
Installation of the Carbamate Group
The tert-butyl carbamate group is introduced via reaction of the corresponding amine intermediate with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions. This protection step is essential to:
- Stabilize the amine functionality during subsequent synthetic steps.
- Provide a handle for further functionalization or deprotection.
For example, tert-butyl N-(7-oxabicyclo[4.1.0]heptan-2-yl)carbamate can be prepared by treating the amine precursor with Boc2O in the presence of a base such as triethylamine or sodium bicarbonate, typically in an organic solvent like dichloromethane.
Functional Group Transformations and Purification
Following the formation of the bicyclic carbamate, further functional group manipulations may be performed, including:
- Epoxidation of double bonds if present (e.g., using m-chloroperbenzoic acid).
- Selective ring-opening reactions of the oxirane ring to introduce additional substituents.
- Protection and deprotection cycles to achieve stereochemical purity and desired substitution patterns.
Purification is typically achieved by flash column chromatography using hexane/ethyl acetate mixtures, yielding the target compound as a white solid with melting points around 165–169 °C.
Representative Synthetic Procedure (Example)
A representative synthesis reported in literature for a related bicyclic carbamate derivative involves:
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | Starting cyclohexene derivative | Preparation of bicyclic oxirane intermediate via epoxidation |
| 2 | Amine precursor formation | Conversion of bicyclic intermediate to amine |
| 3 | Boc protection: di-tert-butyl dicarbonate, base, CH2Cl2, room temperature | Formation of tert-butyl carbamate protecting group |
| 4 | Purification: flash chromatography (hexane/EtOAc 5:1) | Isolation of pure this compound |
Yield: Approximately 70–75% for the final carbamate product.
Data Table: Key Parameters of Preparation
| Parameter | Details |
|---|---|
| Molecular Formula | C11H19NO3 |
| Molecular Weight | 213.27 g/mol |
| Key Reagents | Cyclohexene derivatives, m-CPBA, Boc2O, base (e.g., triethylamine) |
| Solvents | Dichloromethane, hexane, ethyl acetate |
| Reaction Conditions | Room temperature to mild heating; inert atmosphere recommended |
| Purification Method | Flash column chromatography |
| Physical Appearance | White solid |
| Melting Point | 165–169 °C |
| Typical Yield | 70–75% |
Research Findings and Applications
The compound serves as a versatile intermediate in medicinal chemistry for the synthesis of biologically active molecules. Its bicyclic scaffold provides rigidity and stereochemical control advantageous for drug design. It has been used as a precursor in the synthesis of complex natural products and analogues with potential pharmaceutical applications.
Chemical Reactions Analysis
TERT-BUTYLN-(7-OXABICYCLO[4.1.0]HEPTAN-2-YL)CARBAMATE undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
TERT-BUTYLN-(7-OXABICYCLO[4.1.0]HEPTAN-2-YL)CARBAMATE has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of TERT-BUTYLN-(7-OXABICYCLO[4.1.0]HEPTAN-2-YL)CARBAMATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Physicochemical Properties
| Compound | Molecular Weight | Polar Surface Area (Ų) | LogP | Solubility |
|---|---|---|---|---|
| This compound | ~241.3 | ~45 | ~1.2 | Moderate (DMSO, CHCl3) |
| Tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate | ~240.3 | ~50 | ~0.8 | High (aqueous buffers) |
| Benzyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate hydrochloride | ~308.8 | ~60 | ~1.5 | High (water, ethanol) |
Note: Values estimated based on structural analogs from PharmaBlock data .
Biological Activity
Tert-butyl 7-oxa-bicyclo[4.1.0]heptan-2-ylcarbamate, also known by its CAS number 161157-50-2, is a bicyclic compound that has garnered interest in pharmacological research due to its potential biological activities. This compound is characterized by its unique bicyclic structure which influences its interaction with biological systems.
The biological activity of this compound primarily involves its role as a modulator in various biochemical pathways. Research indicates that compounds with similar structural frameworks can exhibit significant interactions with enzyme systems, particularly those involved in metabolic processes and signal transduction.
Anticancer Properties
Recent studies have highlighted the potential of bicyclic compounds in cancer therapy. For instance, derivatives of similar structures have shown selective inhibition of tumorigenic cell lines without affecting non-tumorigenic cells, suggesting a targeted approach to cancer treatment . In vitro assays demonstrated that certain derivatives could inhibit cell motility and alter the localization of key signaling proteins involved in cancer progression.
Enzyme Inhibition
This compound has been investigated for its inhibitory effects on specific enzymes, including proteases associated with various diseases such as HIV and certain types of cancer . The inhibition of these enzymes can disrupt critical pathways necessary for disease progression.
Case Studies
- Inhibition of Cancer Cell Growth :
- Protease Inhibition :
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing tert-butyl 7-oxa-bicyclo[4.1.0]heptan-2-ylcarbamate?
- Methodological Answer : The compound is typically synthesized via carbamate protection of a bicyclic amine intermediate. For example, (±)-methyl 7-oxa-bicyclo[4.1.0]heptane-2-carboxylate derivatives are synthesized using esterification and cyclopropanation reactions under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Characterization via and NMR (e.g., δ 172.6 ppm for ester carbonyl) confirms structural integrity . Key parameters include temperature control (~0–25°C) and stoichiometric ratios of reagents like Boc-anhydride.
Q. How can NMR spectroscopy be utilized to confirm the bicyclo[4.1.0]heptane core and carbamate functional group?
- Methodological Answer : NMR reveals distinct splitting patterns for protons on the bicyclic framework. For instance, the bridgehead proton (C2) appears as a multiplet at δ 3.08–3.53 ppm due to coupling with adjacent oxygen and cyclopropane carbons. NMR identifies the carbamate carbonyl at ~155 ppm and the ester/ether oxygen contributions at ~60–80 ppm. Comparison with literature data (e.g., δ 173.8 ppm for ester carbonyls in similar bicyclic systems) ensures accuracy .
Q. What stability considerations are critical for handling and storing this compound?
- Methodological Answer : The compound is stable at room temperature in inert, dry environments but may degrade under prolonged exposure to strong acids/bases or oxidizing agents. Storage in amber vials under nitrogen atmosphere is recommended. Monitor for decomposition via TLC or HPLC, observing new peaks indicative of Boc-deprotection or ring-opening byproducts .
Advanced Research Questions
Q. How can conformational analysis of the bicyclo[4.1.0]heptane ring inform reactivity studies?
- Methodological Answer : The puckering of the seven-membered ring (with one oxygen atom) can be quantified using Cremer-Pople coordinates. Computational methods (e.g., DFT) or X-ray crystallography (e.g., chair conformation observed in crystal structures) reveal deviations from planarity, influencing steric and electronic effects. For example, ring puckering impacts nucleophilic attack sites on the carbamate group .
Q. What mechanistic pathways govern the compound’s reactivity in ring-opening or functionalization reactions?
- Methodological Answer : Ring-opening under acidic conditions proceeds via protonation of the ether oxygen, followed by cyclopropane strain release. Isotopic labeling (e.g., ) and kinetic studies (e.g., monitoring by NMR) can elucidate intermediates. For functionalization, regioselectivity is controlled by the bicyclic scaffold’s electron-deficient carbons .
Q. How can derivatives of this compound be designed for structure-activity relationship (SAR) studies in medicinal chemistry?
- Methodological Answer : Modify the carbamate group (e.g., replacing tert-butyl with other protecting groups) or introduce substituents on the bicyclic core. For example, ethyl 5-(pentan-3-yl-oxy)-7-oxa-bicyclo[4.1.0]hept-3-ene-3-carboxylate derivatives exhibit varied bioactivity based on steric bulk and electron-withdrawing effects. Biological assays (e.g., enzyme inhibition) paired with computational docking validate SAR hypotheses .
Q. What challenges arise in resolving crystallographic data for this bicyclic system, and how are they addressed?
- Methodological Answer : The compound’s low symmetry and flexible puckering complicate X-ray diffraction. Use high-resolution crystallography (e.g., synchrotron radiation) and software like SIR97 for phase refinement. Hydrogen-bonding networks (e.g., N–H⋯O interactions in crystal packing) stabilize the lattice, aiding structure solution .
Q. How do stereochemical outcomes vary in synthetic derivatives, and what analytical methods validate them?
- Methodological Answer : Diastereomers form during cyclopropanation or carbamate installation. Chiral HPLC or NMR using chiral shift reagents (e.g., Eu(hfc)) resolves enantiomers. For example, (±)-ethyl 6-oxa-bicyclo[3.1.0]hexane-2-carboxylate shows distinct splitting patterns for diastereotopic protons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
